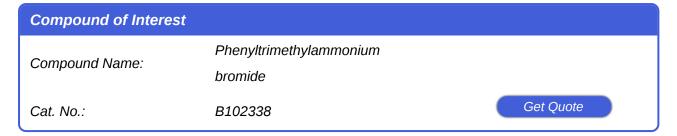


An In-depth Technical Guide to the Synthesis and Purification of Phenyltrimethylammonium Bromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of **Phenyltrimethylammonium bromide** (also known as N,N,N-trimethylanilinium bromide), a quaternary ammonium salt with applications as a phase transfer catalyst and surfactant.[1] This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations to clarify the experimental workflows.

Chemical Profile and Properties



Property	Value	Reference
Chemical Name	Phenyltrimethylammonium bromide	[2]
Synonyms	N,N,N-trimethylanilinium bromide, PTMB	[2][3]
CAS Number	16056-11-4	[3]
Molecular Formula	C ₉ H ₁₄ BrN	[3]
Molecular Weight	216.12 g/mol	[2]
Appearance	White to off-white crystalline solid	[2]
Melting Point	215 °C (decomposes)	[2]
Solubility	Soluble in polar solvents like water and alcohols.	

Synthesis of Phenyltrimethylammonium Bromide

The primary and most direct method for the synthesis of **Phenyltrimethylammonium bromide** is the quaternization of N,N-dimethylaniline with methyl bromide. An alternative two-step method involves the formation of a sulfomethylate intermediate followed by bromide exchange.

Direct Synthesis from N,N-Dimethylaniline and Methyl Bromide

This one-step alkylation is a straightforward approach to producing **Phenyltrimethylammonium bromide**.[4]

Experimental Protocol:

- Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, combine
 14.2 g (0.1 mol) of N,N-dimethylaniline with 50 mL of acetonitrile.
- Addition of Methyl Bromide: To this solution, add 9.5 g (0.1 mol) of methyl bromide.



- Reaction Conditions: Heat the reaction mixture at 60°C for 6 hours.
- Workup: After the reaction is complete, evaporate the acetonitrile under reduced pressure to obtain the crude Phenyltrimethylammonium bromide.

Quantitative Data:

Parameter	Value	Reference
Typical Yield	78%	[4]
Purity (before purification)	95%	[4]

Alternative Synthesis via Phenyltrimethylammonium Sulfomethylate

This two-step method provides an alternative route to the target compound.

Step 1: Synthesis of Phenyltrimethylammonium Sulfomethylate[5]

- Reaction Setup: In a 250-mL Erlenmeyer flask equipped with a thermometer and a magnetic stirrer, dissolve 24.8 g (0.205 mol) of freshly distilled N,N-dimethylaniline in 100 mL of toluene.
- Addition of Dimethyl Sulfate: Heat the solution to approximately 40°C. Stop heating and add 25 g (0.20 mol) of distilled dimethyl sulfate over 20 minutes. The colorless sulfomethylate salt will begin to crystallize.
- Reaction Conditions: After the addition is complete, the temperature will slowly rise to about 50°C over one hour. Allow the reaction to proceed at ambient temperature for 1.5 hours, and then heat on a steam bath for one hour.
- Isolation of Intermediate: Cool the reaction mixture. Filter the phenyltrimethylammonium sulfomethylate, wash it with 20 mL of dry toluene, and dry it under a vacuum.

Quantitative Data for Step 1:



Parameter	Value	Reference
Yield	89-94%	[5]

Step 2: Conversion to Phenyltrimethylammonium Bromide

A detailed protocol for the direct conversion of the sulfomethylate to the bromide is not explicitly available in the searched literature. However, based on the synthesis of the corresponding tribromide, the likely procedure would involve dissolving the phenyltrimethylammonium sulfomethylate in a hydrobromic acid solution, followed by isolation of the resulting bromide salt.

Purification of Phenyltrimethylammonium Bromide

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Recrystallization is the most common and effective method for purifying quaternary ammonium salts.

Purification by Recrystallization

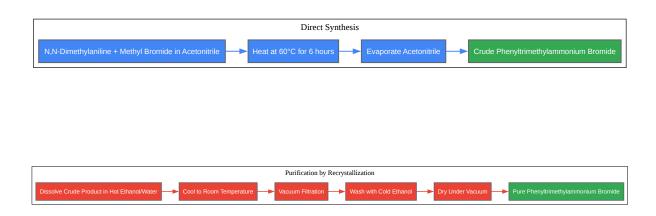
Experimental Protocol:

- Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of Phenyltrimethylammonium bromide.[4]
- Dissolution: Dissolve the crude Phenyltrimethylammonium bromide in a minimum amount
 of the hot ethanol/water solvent mixture until the solid is completely dissolved.
- Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance the crystal yield.
- Isolation: Collect the purified white crystals by vacuum filtration using a Buchner funnel.
- Washing: Wash the crystals with a small amount of cold ethanol to remove any residual impurities.
- Drying: Dry the purified crystals under a vacuum.



Experimental Workflows and Diagrams

To visually represent the synthesis and purification processes, the following diagrams have been generated using the DOT language.



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